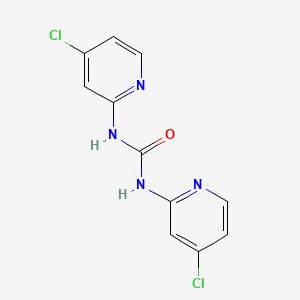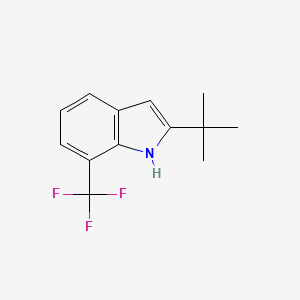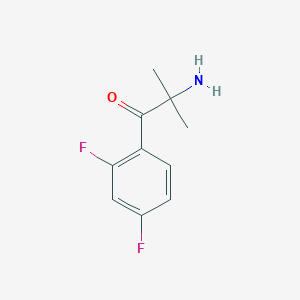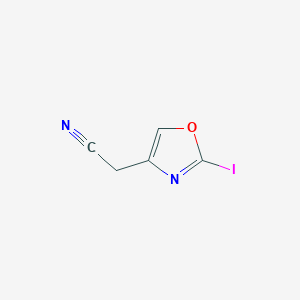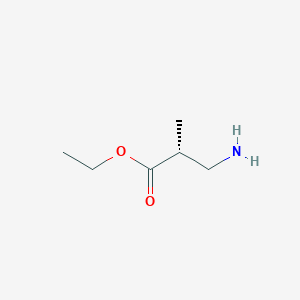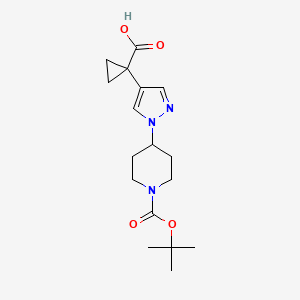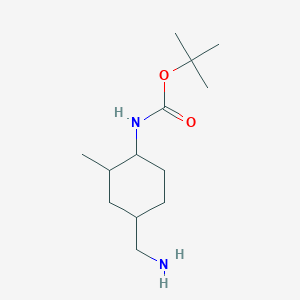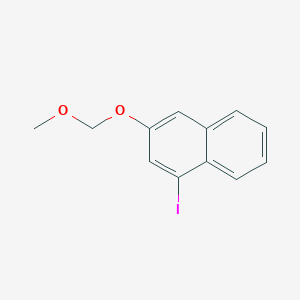
1-Iodo-3-(methoxymethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-3-(methoxymethoxy)naphthalene is an organic compound belonging to the class of naphthalenes It is characterized by the presence of an iodine atom and a methoxymethoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(methoxymethoxy)naphthalene can be synthesized through a multi-step process. One common method involves the iodination of 3-(methoxymethoxy)naphthalene. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the naphthalene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-(methoxymethoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
1-Iodo-3-(methoxymethoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-iodo-3-(methoxymethoxy)naphthalene exerts its effects involves interactions with molecular targets and pathways. The iodine atom and methoxymethoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
- 1-Iodo-2-(methoxymethoxy)naphthalene
- 1-Iodo-4-(methoxymethoxy)naphthalene
- 1-Iodo-5-(methoxymethoxy)naphthalene
Comparison: 1-Iodo-3-(methoxymethoxy)naphthalene is unique due to the specific positioning of the iodine atom and methoxymethoxy group on the naphthalene ring.
Properties
Molecular Formula |
C12H11IO2 |
|---|---|
Molecular Weight |
314.12 g/mol |
IUPAC Name |
1-iodo-3-(methoxymethoxy)naphthalene |
InChI |
InChI=1S/C12H11IO2/c1-14-8-15-10-6-9-4-2-3-5-11(9)12(13)7-10/h2-7H,8H2,1H3 |
InChI Key |
NIIPYAJVODRXRK-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC2=CC=CC=C2C(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


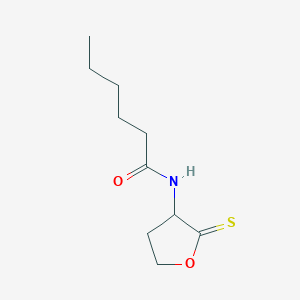

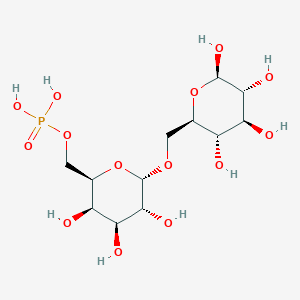
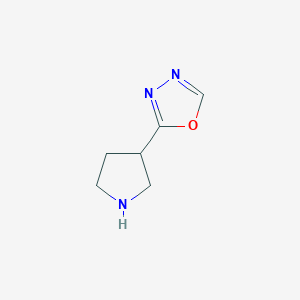

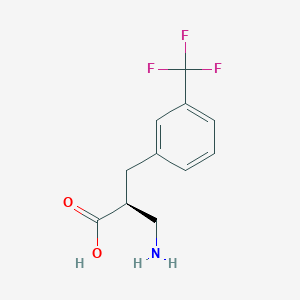
![tert-Butyl 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957634.png)
